Lipophilicity (LogP) Differentiates 2-Ethyl-5-methylpyrrolidine from Dimethyl and Monoethyl Analogs
2-Ethyl-5-methylpyrrolidine exhibits a calculated LogP of 1.86570 , which is significantly higher than that of 2,5-dimethylpyrrolidine (LogP 1.046069) [1] and 2-ethylpyrrolidine (LogP 1.47720) . The increased lipophilicity arises from the combined presence of an ethyl and a methyl group, which enhances hydrophobic surface area compared to the symmetrically dimethylated or mono-ethylated scaffolds. This difference in LogP translates to a greater partitioning into organic phases and improved membrane permeability potential.
| Evidence Dimension | Calculated octanol-water partition coefficient (LogP) |
|---|---|
| Target Compound Data | 1.86570 |
| Comparator Or Baseline | 2,5-Dimethylpyrrolidine: 1.046069; 2-Ethylpyrrolidine: 1.47720 |
| Quantified Difference | ΔLogP = +0.8196 vs. 2,5-dimethylpyrrolidine; +0.3885 vs. 2-ethylpyrrolidine |
| Conditions | Calculated values from Chemsrc and Chembase databases |
Why This Matters
Procurement of 2-ethyl-5-methylpyrrolidine over less lipophilic analogs is critical when a reaction requires enhanced organic solubility or when the target molecule demands a specific LogP range for biological activity.
- [1] Chembase. 2,5-dimethylpyrrolidine: Log P 1.046069. Accessed April 2026. https://www.chembase.cn/details/index/3378-71-0 View Source
